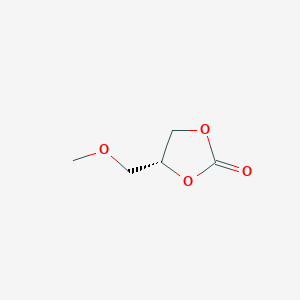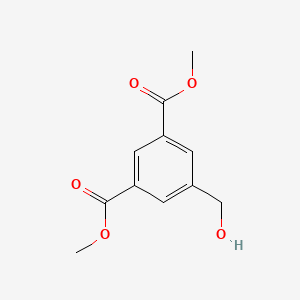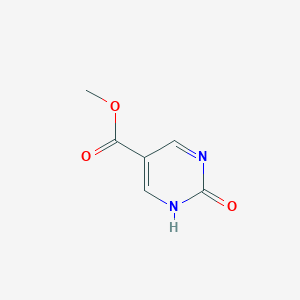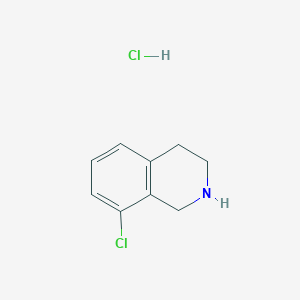
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Descripción general
Descripción
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as 8-CIQ, is a chemical compound that is used in a variety of scientific research applications. 8-CIQ is an important building block in the synthesis of a variety of compounds, and it is also used as a research tool in the study of biochemistry and physiology. This article will provide an overview of 8-CIQ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
1,2,3,4-Tetrahydroisoquinoline (THIQ) analogs, including 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Bacterial Activity
THIQ analogs have demonstrated significant anti-bacterial activity . They could be used in the development of new antibiotics, especially considering the increasing prevalence of antibiotic-resistant bacteria.
Anti-Viral Activity
These compounds also exhibit anti-viral properties . This suggests potential applications in the treatment of various viral infections.
Anti-Fungal Activity
THIQ analogs have shown anti-fungal activity . This could lead to the development of new anti-fungal medications.
Anti-Leishmanial Activity
There is evidence that THIQ analogs have anti-leishmanial properties . Leishmaniasis is a parasitic disease that is caused by the Leishmania parasite. This suggests that these compounds could be used in the treatment of this disease.
Anti-Cancer Activity
THIQ analogs have demonstrated anti-cancer properties . This indicates that they could be used in the development of new cancer therapies.
Anti-Malarial Activity
These compounds have shown anti-malarial activity . This suggests potential applications in the treatment of malaria.
Neurodegenerative Disorders
THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . This suggests that they could be used in the treatment of conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Mecanismo De Acción
Target of Action
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq derivatives, including 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, are known to interact with their targets in a way that results in a change in the biological activity of the target .
Biochemical Pathways
Thiq derivatives are known to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate of p-glycoprotein, which can impact its bioavailability .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSJYEZRPVRRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503767 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61563-33-5 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)
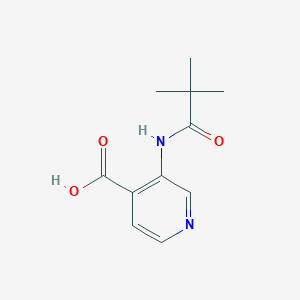

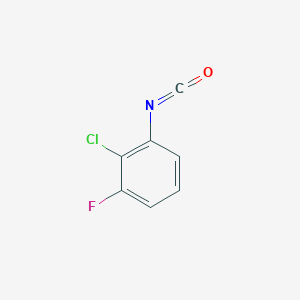
![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)
